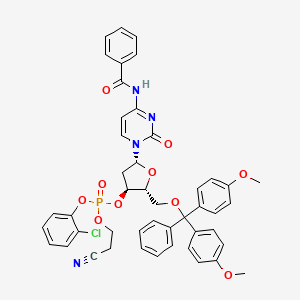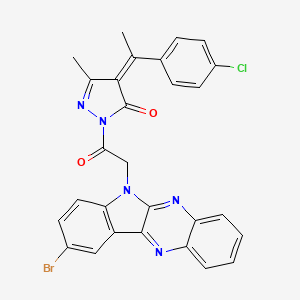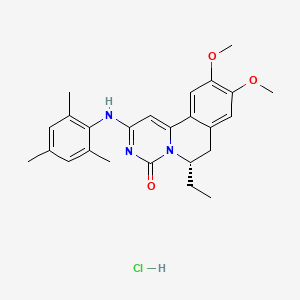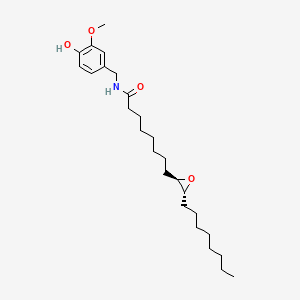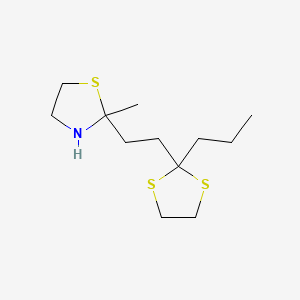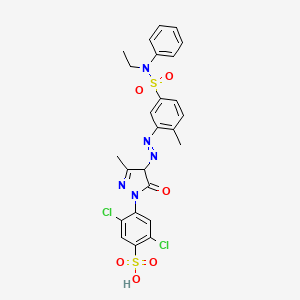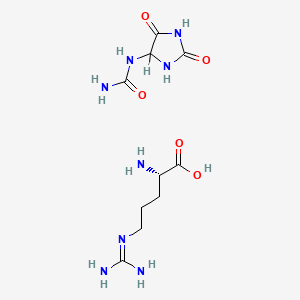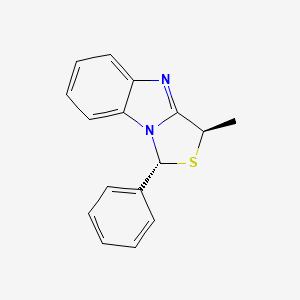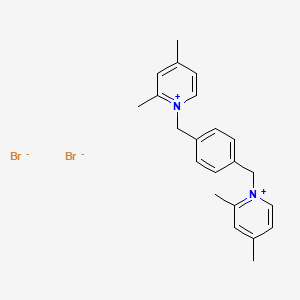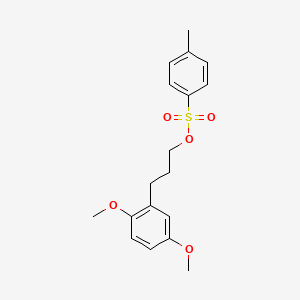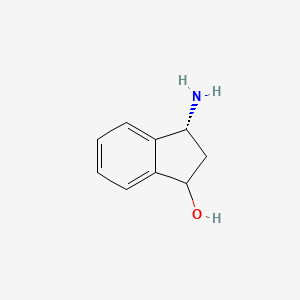
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol: is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or the amination of an indene derivative. One common method includes the catalytic hydrogenation of 3-amino-1-indanone under mild conditions to yield the desired product. Another approach involves the asymmetric reduction of 3-nitro-1-indanone followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include 3-amino-1-indanone.
- Reduction products include secondary amines.
- Substitution products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-1-indanone: A related compound with a ketone group instead of a hydroxyl group.
2-Amino-1-indanol: A similar compound with the amino group at a different position on the indane ring.
Uniqueness: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.
Eigenschaften
CAS-Nummer |
1276516-51-8 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChI-Schlüssel |
PRVIGUZMXLBANS-VEDVMXKPSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC=C2C1O)N |
Kanonische SMILES |
C1C(C2=CC=CC=C2C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


